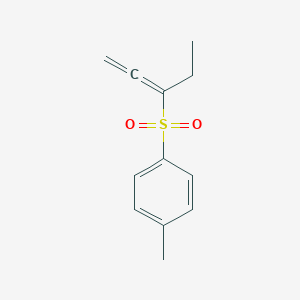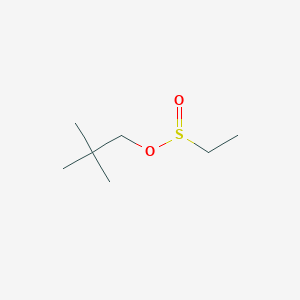![molecular formula C13H14O2SSe B14565483 Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate CAS No. 61775-97-1](/img/structure/B14565483.png)
Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate is an organoselenium compound that features a benzoselenophene ring This compound is of interest due to its unique chemical structure, which combines selenium, sulfur, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate typically involves the reaction of benzoselenophene derivatives with ethyl bromoacetate in the presence of a base. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Base: Sodium hydride or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their original forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: Selenoxides and sulfoxides
Reduction: Regeneration of the original compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to antioxidant effects and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Ethyl acetate
- Ethyl propionate
Uniqueness
Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate is unique due to the presence of the benzoselenophene ring, which is not found in the similar compounds listed above. This structural feature imparts distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
CAS No. |
61775-97-1 |
|---|---|
Molecular Formula |
C13H14O2SSe |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl 2-(1-benzoselenophen-2-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C13H14O2SSe/c1-2-15-13(14)9-16-8-11-7-10-5-3-4-6-12(10)17-11/h3-7H,2,8-9H2,1H3 |
InChI Key |
LVVYPHKBKYFPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC1=CC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(But-2-en-1-yl)oxy]-4-ethylbenzene](/img/structure/B14565416.png)
![7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B14565423.png)
![2-[2-(2-Prop-2-enoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-enyl carbonate](/img/structure/B14565424.png)



![Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]-](/img/structure/B14565453.png)


![2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14565469.png)

![5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole](/img/structure/B14565484.png)
